N-Octadecyl-4-stilbazole Bromide

Description

Properties

IUPAC Name |

1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYCOMNTWABLV-XMXXDQCKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Octadecyl-4-stilbazole Bromide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Octadecyl-4-stilbazole Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Octadecyl-4-stilbazole Bromide, a versatile amphiphilic molecule at the forefront of materials science and biophysical research. We will delve into its core chemical properties, synthesis, and characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Dual-Personality Molecule

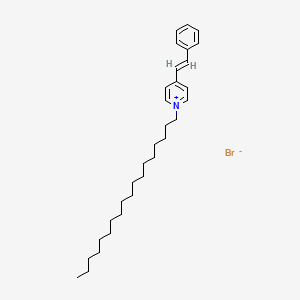

N-Octadecyl-4-stilbazole Bromide (OSB) is a cationic amphiphilic dye characterized by a unique molecular architecture. It consists of a hydrophilic pyridinium headgroup, which incorporates a π-conjugated stilbazole chromophore, and a long, hydrophobic octadecyl (C18) alkyl chain.[1] This duality imparts a fascinating range of properties, making it a powerful tool for various applications.

The long hydrocarbon tail allows for its spontaneous integration into lipid bilayers and self-assembly at interfaces, while the stilbazole headgroup confers remarkable fluorescence and nonlinear optical (NLO) properties.[1] Consequently, OSB is extensively utilized as a fluorescent probe to investigate the dynamics of biological membranes and as a building block for advanced optoelectronic materials.[1]

Molecular Structure Diagram

Caption: Molecular structure of N-Octadecyl-4-stilbazole Bromide.

Core Physicochemical Properties

The fundamental properties of OSB are summarized below. This data is critical for designing experiments, preparing solutions of known concentration, and interpreting results.

| Property | Value | Source |

| CAS Number | 126115-86-4 | [1] |

| Molecular Formula | C₃₁H₄₈BrN | [1] |

| Molecular Weight | 514.64 g/mol | [1] |

| Appearance | Typically a solid | - |

| Solubility | Soluble in organic solvents like chloroform, methanol | Inferred |

| Storage | Room temperature | [1] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of OSB is typically achieved through a two-step process involving quaternization followed by a Knoevenagel condensation. This approach is analogous to the synthesis of other well-known stilbazolium dyes like DAST.[2]

Synthesis Workflow

Caption: Workflow for the synthesis and purification of OSB.

Step-by-Step Synthesis Protocol

Part A: Synthesis of N-Octadecyl-4-methylpyridinium bromide

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-picoline (1 equivalent) in anhydrous acetonitrile.

-

Rationale: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. Anhydrous conditions prevent side reactions.

-

-

Addition of Alkyl Halide: Add 1-bromooctadecane (1 equivalent) to the solution.[3]

-

Rationale: The long alkyl chain is introduced via this reagent. A 1:1 molar ratio is used to maximize the yield of the mono-alkylated product.

-

-

Reaction: Heat the mixture to reflux for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heat provides the necessary activation energy for the quaternization of the pyridine nitrogen.

-

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the white solid by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials. Dry the product under vacuum.

Part B: Synthesis of N-Octadecyl-4-stilbazole Bromide

-

Reactant Preparation: In a new round-bottom flask, dissolve the N-Octadecyl-4-methylpyridinium bromide from Part A (1 equivalent) in absolute ethanol. Add benzaldehyde (1.1 equivalents).

-

Rationale: Ethanol is a good solvent for both the salt and benzaldehyde. A slight excess of benzaldehyde ensures the complete consumption of the more valuable pyridinium intermediate.

-

-

Catalysis: Add a catalytic amount of piperidine (2-3 drops).

-

Rationale: Piperidine acts as a base to deprotonate the methyl group of the pyridinium salt, forming a reactive ylide intermediate which then attacks the benzaldehyde carbonyl in a Knoevenagel-type condensation.

-

-

Reaction: Reflux the mixture for 12-24 hours. The solution will typically turn a deep red or orange color, indicating the formation of the conjugated stilbazole chromophore.

-

Purification (Self-Validation):

-

Cool the reaction mixture and collect the crude product by filtration.

-

The key to obtaining high-purity OSB is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/acetone mixture.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator. Pure crystals of N-Octadecyl-4-stilbazole Bromide will form.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Validation: The purity should be confirmed by measuring the melting point and through spectroscopic analysis (¹H NMR, FTIR). A sharp melting point indicates high purity.

-

Spectroscopic and Electrochemical Properties

The extended π-conjugated system of the stilbazole headgroup is responsible for the molecule's unique optical and electronic properties.

UV-Visible Absorption and Fluorescence

OSB exhibits strong absorption in the UV-visible region, corresponding to a π-π* electronic transition within the stilbazole chromophore. Upon excitation, it displays fluorescence, the characteristics of which (wavelength, intensity, and lifetime) are highly sensitive to the local environment's polarity and viscosity.[1] This solvatochromism is the basis for its use as a membrane probe.

| Spectroscopic Parameter | Typical Wavelength Range | Rationale |

| Absorption Maximum (λ_abs_) | 350 - 450 nm | Governed by the π-conjugated system of the stilbazole moiety. |

| Emission Maximum (λ_em_) | 450 - 550 nm | Corresponds to fluorescence from the excited state; sensitive to solvent polarity.[4] |

Protocol: Spectroscopic Characterization

-

Solution Preparation: Prepare a dilute solution of OSB (e.g., 1-10 µM) in a solvent of interest (e.g., methanol, chloroform).

-

UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm. The solvent is used as a blank reference.

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs_). Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 400 to 700 nm).

Electrochemical Behavior

The electrochemical properties of OSB can be investigated using techniques like cyclic voltammetry (CV).[5] CV provides information on the oxidation and reduction potentials, which can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6] These parameters are crucial for designing and understanding the performance of optoelectronic devices. Stilbazolium dyes are known to have an electron-poor "acceptor" moiety and an electron-rich "donor" moiety, facilitating intramolecular charge transfer.[7]

Langmuir-Blodgett (LB) Film Formation

The amphiphilic nature of OSB makes it an ideal candidate for forming highly ordered monomolecular layers (monolayers) at the air-water interface, which can be subsequently transferred to a solid substrate using the Langmuir-Blodgett (LB) technique.[8]

Mechanism of Monolayer Formation

When a solution of OSB in a volatile, water-immiscible solvent (like chloroform) is spread on a water surface, the solvent evaporates. The OSB molecules orient themselves spontaneously: the hydrophilic stilbazole headgroups immerse in the water subphase, while the hydrophobic octadecyl tails point towards the air. Compressing these molecules with barriers creates a condensed, quasi-two-dimensional film.

Diagram of LB Film Deposition

Caption: Schematic of the Langmuir-Blodgett film deposition process.

Protocol: LB Film Deposition

-

Trough Preparation: Clean a Langmuir-Blodgett trough thoroughly. Fill it with ultrapure water as the subphase.

-

Spreading: Prepare a dilute solution of OSB in chloroform (e.g., 1 mg/mL). Using a microsyringe, carefully deposit droplets of this solution onto the water surface. Allow ~15-20 minutes for the solvent to evaporate completely.

-

Isotherm Measurement: Compress the monolayer at a slow, constant rate (e.g., 10 mm/min) while measuring the surface pressure with a Wilhelmy plate. This generates a pressure-area isotherm, which reveals the different phases of the monolayer.

-

Deposition:

-

Identify the desired deposition pressure from the isotherm (typically in the condensed phase, e.g., 12 mN/m).[8]

-

Clean a solid substrate (e.g., silicon wafer, quartz slide) thoroughly.

-

Immerse the substrate into the subphase before compressing the film to the target pressure.[8]

-

Withdraw the substrate vertically at a slow, controlled speed (e.g., 2-5 mm/min). The monolayer will transfer onto the substrate.

-

Validation: The quality and uniformity of the deposited film can be assessed using techniques like Atomic Force Microscopy (AFM) or Brewster Angle Microscopy (BAM).

-

Key Applications

Fluorescent Membrane Probe

The primary application of OSB is in biophysics. When incorporated into a lipid membrane, the fluorescence emission of the stilbazole headgroup is sensitive to changes in local hydration and lipid packing.[1] This allows researchers to monitor:

-

Membrane Fluidity: Changes in fluorescence anisotropy can be correlated with the rotational mobility of the probe, which reflects the fluidity of the lipid environment.[1]

-

Phase Transitions: The probe's fluorescence properties often change distinctly during lipid phase transitions (e.g., from a gel to a liquid-crystalline phase).[1]

-

Membrane Potential: As a charged molecule, its partitioning and orientation within the membrane can be sensitive to transmembrane electrical potentials.

Nonlinear Optical (NLO) Materials

Stilbazolium salts are a class of materials renowned for their large second-order NLO coefficients.[9][10] The intramolecular charge-transfer character of the D-π-A (Donor-π bridge-Acceptor) structure of the stilbazole chromophore is responsible for this property. By assembling OSB into non-centrosymmetric structures using the LB technique, it is possible to fabricate thin films with significant electro-optic activity, making them promising for applications in optical signal processing and terahertz (THz) wave generation.[11][12]

Conclusion

N-Octadecyl-4-stilbazole Bromide is a powerful and versatile chemical tool. Its amphiphilic nature, combined with its robust fluorescence and potential NLO properties, provides a rich platform for both fundamental research and applied technology. The experimental protocols outlined in this guide, grounded in established chemical principles, offer a reliable framework for synthesizing, purifying, and characterizing this molecule, enabling researchers to harness its full potential in membrane science, sensor development, and optoelectronics.

References

-

MySkinRecipes. N-Octadecyl-4-stilbazole Bromide. Available from: [Link]

-

Cucini, R. et al. (2022). Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules. PMC - NIH. Available from: [Link]

-

ResearchGate. (2023). Studies on linear and nonlinear optical properties of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate crystal. Available from: [Link]

-

ResearchGate. (n.d.). Structural, spectroscopic, physical properties and quantum chemical investigation on bromide salt of 4-dimethylaminopyridine NLO material for optoelectronic applications. Available from: [Link]

-

Hubenova, Y. et al. (2022). Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. ChemistryEurope. Available from: [Link]

-

ResearchGate. (n.d.). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Available from: [Link]

-

MDPI. (2023). A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties. Available from: [Link]

-

PubMed. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Available from: [Link]

-

MDPI. (n.d.). Features of the Preparation and Luminescence of Langmuir-Blodgett Films Based on the Tb(III) Complex with 3-Methyl-1-phenyl-4-stearoylpyrazol-5-one and 2,2′-Bipyridine. Available from: [Link]

-

Wiley Online Library. (2022). Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. Available from: [Link]

-

NIH. (n.d.). Impact of N-decyl-nicotineamide bromide on copper corrosion inhibition in acidic sulfate containing environment: Electrochemical and piezoelectrochemical insights. Available from: [Link]

-

Middle East Technical University. (2015). STABILIZATION OF LANGMUIR AND LANGMUIR BLODGETT CETYLTRIMETHYLAMMONIUM BROMIDE MONOLAYERS BY GLUING WITH POLYSTYRENE SULFONATE. Available from: [Link]

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Available from: [Link]

-

Scientific.net. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. Available from: [Link]

-

ResearchGate. (n.d.). Electro-optical and electrochemical properties of poly[2-ethynyl-N-(α-isobutyryl)pyridinium bromide]. Available from: [Link]

-

RÖMPP Online. (n.d.). n-Octyl Bromide. Available from: [Link]

-

Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: [Link]

-

JACS Directory. (2018). Investigation on the Growth, Structural and Third Order Nonlinear Optical Properties of 4-Ethoxy-4' -N' - JACS Directory. Available from: [Link]

-

MDPI. (2022). Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link]

-

MOLBASE. (n.d.). N-(4-bromophenyl)octadecanamide|777090-77-4. Available from: [Link]

-

ResearchGate. (1996). Electro-optic properties of the organic salt 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate. Available from: [Link]

-

Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Available from: [Link]

-

NIH. (2022). Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate. Available from: [Link]

-

Chemsrc. (n.d.). N-(4-BROMOPHENYL)BENZAMIDE | CAS#:7702-38-7. Available from: [Link]

-

PubChem. (n.d.). 1-Bromooctadecane. Available from: [Link]

-

ResearchGate. (n.d.). Octadecyltrimethylammonium Bromide Functionalized Pp Membranes for Enhanced Bromine Absorption Performance. Available from: [Link]

-

ResearchGate. (n.d.). Novel bromide PVC-based membrane sensor based on iron(III)-salen. Available from: [Link]

Sources

- 1. N-Octadecyl-4-stilbazole Bromide [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jacsdirectory.com [jacsdirectory.com]

- 11. secjhuapl.edu [secjhuapl.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Octadecyl-4-stilbazole Bromide: A Versatile Probe for Membrane Dynamics and Advanced Materials

This guide provides a comprehensive technical overview of N-Octadecyl-4-stilbazole Bromide (CAS Number: 126115-86-4), a versatile amphiphilic molecule. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its utility as a fluorescent probe in model and biological membranes. We will explore the causality behind experimental choices, provide detailed protocols, and present quantitative data to ensure a thorough understanding of its capabilities.

Introduction: Unveiling a Powerful Molecular Tool

N-Octadecyl-4-stilbazole Bromide is a cationic, amphiphilic molecule characterized by a hydrophilic stilbazole headgroup and a long, hydrophobic octadecyl (C18) tail. This unique structure allows it to readily integrate into lipid bilayers, making it an exceptional fluorescent probe for investigating membrane dynamics.[1] Its fluorescence properties are highly sensitive to the polarity and viscosity of its microenvironment, enabling the study of membrane fluidity, phase transitions, and the formation of lipid domains.[1] Beyond its biological applications, its light-emitting characteristics also make it a candidate for the development of novel sensors and optoelectronic materials.[1]

Physicochemical Properties

A thorough understanding of the fundamental properties of N-Octadecyl-4-stilbazole Bromide is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 126115-86-4 | [2] |

| Molecular Formula | C₃₁H₄₈BrN | [2] |

| Molecular Weight | 514.64 g/mol | [2] |

| Appearance | Light yellow to yellow powder/crystal | [2] |

| Purity | >97.0% (Typical) | [2] |

| MDL Number | MFCD00060044 | [2] |

| Storage | Room temperature | [1] |

Synthesis of N-Octadecyl-4-stilbazole Bromide

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors.

Caption: Conceptual workflow for the synthesis of N-Octadecyl-4-stilbazole Bromide.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of similar pyridinium salts and should be optimized for specific laboratory conditions.

Materials:

-

4-Stilbazole

-

1-Bromooctadecane

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent like DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 4-stilbazole in anhydrous acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add 1.1 to 1.5 equivalents of 1-bromooctadecane. The excess alkyl halide ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. A mixture of ethanol and ethyl acetate is often effective for purifying pyridinium salts. The purified product should be dried under vacuum to remove any residual solvent.

Applications in Membrane Science

The amphiphilic nature of N-Octadecyl-4-stilbazole Bromide makes it an invaluable tool for studying the biophysical properties of lipid membranes. Its long octadecyl tail anchors it within the hydrophobic core of the lipid bilayer, while the fluorescent stilbazole headgroup resides near the membrane-water interface.

Probing Membrane Fluidity and Phase Behavior

The fluorescence emission of the stilbazole headgroup is sensitive to the local environment. In a more fluid, disordered lipid phase, the headgroup has greater rotational freedom, which can lead to non-radiative decay and a lower fluorescence quantum yield. Conversely, in a more ordered, gel-like phase, the restricted motion can result in a higher fluorescence quantum yield. This property allows researchers to monitor changes in membrane fluidity and detect phase transitions.

Experimental Protocol: Fluorescence Spectroscopy in Liposomes

This protocol outlines the preparation of liposomes containing N-Octadecyl-4-stilbazole Bromide and subsequent fluorescence measurements.

Materials:

-

N-Octadecyl-4-stilbazole Bromide

-

Lipids (e.g., DOPC for a fluid membrane, DPPC for a gel-phase membrane at room temperature)

-

Chloroform or a chloroform/methanol mixture

-

Buffer solution (e.g., PBS, Tris-HCl)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids and a small amount of N-Octadecyl-4-stilbazole Bromide (e.g., 1 mol%) in chloroform.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Liposome Hydration and Extrusion:

-

Hydrate the lipid film with the desired buffer solution by vortexing. This will form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

-

Fluorescence Measurements:

-

Dilute the liposome suspension to the desired concentration in the buffer.

-

Record the fluorescence emission spectrum using a fluorometer. The excitation wavelength will typically be in the UV range, and the emission will be in the visible range. It is crucial to determine the optimal excitation and emission wavelengths for the specific lipid environment.

-

To study phase transitions, measurements can be performed at varying temperatures.

-

Langmuir-Blodgett Films

N-Octadecyl-4-stilbazole Bromide can be used to form Langmuir-Blodgett (LB) films, which are highly ordered monomolecular layers transferred from a liquid-gas interface onto a solid substrate.[3] This technique allows for the precise control of the molecular arrangement and film thickness, making it valuable for creating functional surfaces for applications in sensors and molecular electronics.

Caption: Workflow for the formation of Lang-Blodgett films.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While a specific, detailed Material Safety Data Sheet (MSDS) for N-Octadecyl-4-stilbazole Bromide is not widely available, safety precautions can be established based on the handling of similar long-chain alkyl bromides and pyridinium salts.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Specific Hazards (Anticipated):

-

Skin and Eye Irritation: Similar to other bromide salts, it may cause skin and eye irritation upon contact.

-

Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

N-Octadecyl-4-stilbazole Bromide stands out as a powerful and versatile tool for researchers in both life sciences and materials science. Its utility as a fluorescent probe for elucidating the complexities of membrane dynamics is well-established, and its potential in the realm of optoelectronics is an exciting area of ongoing research. The experimental protocols and data presented in this guide provide a solid foundation for harnessing the capabilities of this molecule. As research progresses, we can anticipate the development of new applications for this and similar amphiphilic stilbazolium dyes, further expanding our understanding of molecular interactions at interfaces.

References

- Initial study on the synthesis of 1-(4'-isopropilbenzil)-1,10-phenanthrolinium bromide from cuminyl alcohol, a potent antimalarial. (URL not available)

-

Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules. (2022). Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules. [Link]

-

MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. (n.d.). KRISHNA SOLVECHEM LTD.[Link]

-

Various lipid anchors on amphiphilic polyoxazolines to reach efficient intracellular delivery. (2023). PubMed. [Link]

-

Fluorescence Lifetime Imaging of Membrane Lipid Order with a Ratiometric Fluorescent Probe. (2015). PMC. [Link]

-

Synthesis and crystal structure of a new pyridinium bromide salt. (n.d.). National Institutes of Health. [Link]

-

N-Octadecyl-4-stilbazole Bromide. (n.d.). MySkinRecipes. [Link]

-

What are the safety precautions when handling organic salts? (2024). Anquan Chemical. [Link]

-

DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. (2012). Scientific Research Publishing. [Link]

-

Features of the Preparation and Luminescence of Langmuir-Blodgett Films Based on the Tb(III) Complex with 3-Methyl-1-phenyl-4-stearoylpyrazol-5-one and 2,2′-Bipyridine. (n.d.). MDPI. [Link]

-

Liposomes as amphiphilic carriers: encapsulation and stability aspects. (n.d.). SciSpace. [Link]

-

p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. [Link]

-

Fluorescence lifetime sensing of various fluorescent probes. (n.d.). ResearchGate. [Link]

-

Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. (n.d.). Cole-Parmer. [Link]

-

Liposomal Fluorescence Dyes. (n.d.). ProFoldin. [Link]

-

Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements. (n.d.). PMC. [Link]

-

The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. (n.d.). ResearchGate. [Link]

-

Safety data sheet. (2025). Carl ROTH. [Link]

-

Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging. (n.d.). RSC Publishing. [Link]

-

Long-lived fluorescence probes for studying lipid dynamics: A review. (n.d.). PubMed. [Link]

-

Structural characterization of Langmuir–Blodgett films of 4,5-bis(dodecyloxy)phthalic acid. (n.d.). ResearchGate. [Link]

-

N-Octadecyl-4-stilbazole Bromide. (n.d.). Starshinechemical. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Octadecyl-4-stilbazole Bromide for Advanced Research Applications

This guide provides a comprehensive and technically detailed protocol for the synthesis, purification, and characterization of N-Octadecyl-4-stilbazole Bromide, a vital fluorescent probe for researchers in cell biology, biophysics, and drug development. The methodologies presented herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final product.

Introduction: The Significance of N-Octadecyl-4-stilbazole Bromide in Modern Research

N-Octadecyl-4-stilbazole Bromide is a cationic amphiphilic molecule featuring a hydrophilic stilbazolium headgroup and a long hydrophobic octadecyl tail. This unique structure allows it to readily insert into lipid bilayers, making it an exceptional fluorescent probe for investigating the biophysical properties of cell membranes. Its applications are diverse and critical for advancing our understanding of cellular processes.

The stilbazolium chromophore exhibits environment-sensitive fluorescence, meaning its emission properties are altered by the polarity and viscosity of its immediate surroundings. This characteristic is invaluable for:

-

Studying Membrane Dynamics and Fluidity: Changes in the fluorescence anisotropy and lifetime of the probe provide insights into the fluidity and order of lipid membranes.

-

Investigating Lipid Rafts and Membrane Domains: The partitioning of the probe between different lipid phases can be monitored to study the formation and dynamics of membrane microdomains.

-

Monitoring Membrane Potential: As a charged molecule, its distribution across a membrane can be influenced by the membrane potential, allowing for optical measurements of cellular electrical activity.[1]

Given its importance, a reliable and well-characterized synthetic route is paramount for researchers who require a high-purity probe for their investigations.

The Chemical Heart of the Matter: The Quaternization Reaction

The synthesis of N-Octadecyl-4-stilbazole Bromide is achieved through a classic organic reaction known as quaternization . This is a type of SN2 reaction where the lone pair of electrons on the nitrogen atom of a tertiary amine attacks the electrophilic carbon of an alkyl halide. In this specific synthesis, the nitrogen atom of the pyridine ring in 4-stilbazole acts as the nucleophile, and the primary carbon atom of 1-bromooctadecane serves as the electrophile.

The long octadecyl chain is introduced via this reaction, imparting the necessary hydrophobicity for membrane insertion. The bromide ion from the alkyl halide becomes the counter-ion to the newly formed positively charged quaternary ammonium salt.

Precursor Synthesis: Preparation of 1-Bromooctadecane

While commercially available, 1-bromooctadecane can also be synthesized in the laboratory from the corresponding alcohol, n-octadecanol. A common and effective method involves reaction with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.

A general procedure is as follows: n-octadecanol is heated with an excess of concentrated hydrobromic acid and a catalytic amount of sulfuric acid. The reaction mixture is refluxed to drive the SN2 reaction to completion. The resulting 1-bromooctadecane is then isolated by extraction and purified by distillation under reduced pressure.

Step-by-Step Experimental Protocol for the Synthesis of N-Octadecyl-4-stilbazole Bromide

This protocol is adapted from established methods for the synthesis of N-alkylpyridinium bromides.[2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Stilbazole | ≥98% | Commercially Available |

| 1-Bromooctadecane | ≥97% | Commercially Available[3] |

| Anhydrous Ethanol | ACS Grade | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Round-bottom flask | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Magnetic stirrer/hotplate | - | Standard laboratory supplier |

| Rotary evaporator | - | Standard laboratory supplier |

| Buchner funnel and flask | - | Standard laboratory supplier |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1-Bromooctadecane may cause skin and eye irritation.[4] Handle with care.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

Reaction Workflow:

Sources

- 1. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-溴十八烷 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

Spectral properties of N-Octadecyl-4-stilbazole Bromide

An In-Depth Technical Guide to the Spectral Properties of N-Octadecyl-4-stilbazole Bromide

Abstract

N-Octadecyl-4-stilbazole Bromide is an amphiphilic fluorescent dye characterized by a hydrophilic stilbazole headgroup and a long hydrophobic octadecyl tail. This unique structure makes it an invaluable tool in biophysical and materials science research, particularly as a probe for studying lipid membranes and their dynamics.[1] This guide provides a comprehensive analysis of its core spectral properties, including its UV-Vis absorption, fluorescence emission, and the profound influence of the local environment on these characteristics. We delve into the mechanisms of solvatochromism and aggregation-induced emission (AIE), which are central to its function. Detailed, field-proven experimental protocols for its spectral characterization are provided, underpinned by an explanation of the causal relationships between molecular structure, environmental factors, and photophysical behavior. This document is intended for researchers and scientists seeking to leverage the unique optical properties of N-Octadecyl-4-stilbazole Bromide in their work.

Introduction: The Molecular Architecture and Its Implications

N-Octadecyl-4-stilbazole Bromide is a cationic styrylpyridinium dye. Its molecular design features two key components: a π-conjugated stilbazole core, which acts as the chromophore, and a long C18 alkyl (octadecyl) chain. This amphiphilic nature dictates its behavior in solution and at interfaces, allowing the long hydrophobic tail to integrate into nonpolar environments like lipid bilayers, while the fluorescent stilbazole headgroup reports on the polarity and viscosity of its immediate surroundings.[1] This sensitivity to the environment is the cornerstone of its utility as a molecular probe. The spectral properties are dominated by an intramolecular charge transfer (ICT) transition within the stilbazole moiety, making its absorption and emission spectra highly responsive to external stimuli.

Caption: Molecular Structure of N-Octadecyl-4-stilbazole Bromide.

Synthesis and Purification Overview

The synthesis of stilbazolium salts like N-Octadecyl-4-stilbazole Bromide is typically achieved through a Knoevenagel-type condensation reaction.[2][3] The process generally involves two main steps:

-

Quaternization of 4-Picoline: 4-picoline is reacted with a long-chain alkyl halide, in this case, 1-bromooctadecane, to form the N-octadecyl-4-picolinium bromide salt. This reaction introduces the hydrophobic tail.

-

Condensation: The resulting picolinium salt is then condensed with an appropriate benzaldehyde derivative (e.g., 4-(dimethylamino)benzaldehyde for enhanced charge transfer) in the presence of a basic catalyst like piperidine.[3] The reaction is often refluxed to drive it to completion.

Purification is critical to ensure accurate photophysical measurements. The crude product is typically purified by repeated recrystallization from a suitable solvent system (e.g., methanol/ether) to remove unreacted starting materials and byproducts.[2] The final product's identity and purity are confirmed using standard analytical techniques such as NMR spectroscopy, FTIR, and mass spectrometry.[4][5]

Core Photophysical Principles

The spectral properties of N-Octadecyl-4-stilbazole Bromide are governed by the transitions between its electronic energy states, as illustrated by the Jablonski diagram.

-

Absorption (Excitation): Upon absorbing a photon of appropriate energy (typically in the UV-Vis range), the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). For this molecule, this corresponds to a π → π* intramolecular charge transfer (ICT) transition.

-

Non-Radiative Decay: Following excitation, the molecule rapidly loses some energy through non-radiative processes like vibrational relaxation, descending to the lowest vibrational level of the S₁ state.

-

Fluorescence (Emission): The molecule can then return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. Because some energy is lost via non-radiative decay, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The difference between the absorption and emission maxima is the Stokes shift.

-

Competitive Non-Radiative Pathways: Other non-radiative pathways, such as internal conversion and intramolecular rotation, compete with fluorescence, reducing its efficiency (quantum yield).[6]

Caption: Experimental workflow for spectral characterization.

Protocol for UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. [7]2. Sample Preparation:

-

Prepare a 1 mM stock solution of N-Octadecyl-4-stilbazole Bromide in a high-purity solvent like methanol.

-

Create working solutions (e.g., 10 µM) by diluting the stock into various solvents of differing polarity (e.g., hexane, toluene, chloroform, acetone, acetonitrile, methanol, water).

-

-

Measurement:

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

Fill the reference cuvette with the pure solvent being tested.

-

Fill the sample cuvette with the corresponding working solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

Protocol for Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer. [7]2. Sample Preparation: Use the same working solutions prepared for the UV-Vis measurements. Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Measurement:

-

Use a 1 cm path length quartz fluorescence cuvette.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum for that specific solvent.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Record the emission spectrum, typically scanning from 20 nm above the excitation wavelength to ~750 nm.

-

Identify the wavelength of maximum emission intensity (λ_em).

-

Representative Spectral Data

The following table summarizes hypothetical yet representative spectral data for N-Octadecyl-4-stilbazole Bromide in various solvents, illustrating the principles of solvatochromism.

| Solvent | Polarity Index (ET(30)) | λmax (abs) [nm] | λmax (em) [nm] | Stokes Shift [nm] | Stokes Shift [cm-1] |

| Toluene | 33.9 | 435 | 530 | 95 | 4133 |

| Chloroform | 39.1 | 430 | 545 | 115 | 4868 |

| Acetone | 42.2 | 422 | 560 | 138 | 5790 |

| Acetonitrile | 45.6 | 418 | 575 | 157 | 6524 |

| Methanol | 55.4 | 410 | 590 | 180 | 7372 |

| Water | 63.1 | 402 | 620* | 218 | 8755 |

Note: In water, the emission is expected to be significantly enhanced due to aggregation-induced emission (AIE).

Conclusion

N-Octadecyl-4-stilbazole Bromide is a sophisticated molecular probe whose spectral properties are exquisitely sensitive to its environment. Its absorption and emission are governed by a strong intramolecular charge transfer transition, leading to pronounced solvatochromism that can be used to report on local solvent polarity. Furthermore, its amphiphilic design promotes aggregation in aqueous media, activating a powerful aggregation-induced emission mechanism. This combination of properties makes it a highly effective tool for investigating complex systems like biological membranes and self-assembling materials. A thorough understanding of these fundamental photophysical behaviors, coupled with rigorous experimental protocols, is essential for leveraging its full potential in advanced scientific research.

References

-

Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission of siloles. PubMed Central. [Link]

-

MySkinRecipes. (n.d.). N-Octadecyl-4-stilbazole Bromide. MySkinRecipes. [Link]

-

Varol, M., & Varlikli, C. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence. [Link]

-

Kim, T., et al. (2021). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. MDPI. [Link]

-

Santhakumari, S., et al. (2023). A novel stilbazolium derivative crystals of 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) single crystal: exploration of the growth, molecular structure, linear optical, and third order nonlinear properties. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-VIS absorption spectra of 10 mass% of 4a dispersed in a. ResearchGate. [Link]

-

Novaki, L. P., & El Seoud, O. A. (2025). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Journal of the Brazilian Chemical Society. [Link]

-

Santhakumari, S., et al. (2023). A novel stilbazolium derivative crystals of 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium+ bromide− (DMSB) single crystal: exploration of the growth, molecular structure, linear optical, and third order nonlinear properties. PubMed Central. [Link]

-

Wang, C., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. MDPI. [Link]

-

Lakshmanaperumal, C. K., et al. (2004). Synthesis, crystal growth and characterisation of novel NLO material: 4-Hydroxy benzaldehyde-N-methyl-4-stilbazolium tosylate. ResearchGate. [Link]

-

Rezende, M. C., et al. (2011). Solvatochromism as a new tool to distinguish structurally similar compounds. PubMed Central. [Link]

-

Robinson, P. J., et al. (2005). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Molecular Pharmacology. [Link]

-

Paul, B. K., et al. (2007). Physicochemical studies of octadecyl-trimethyl-ammonium bromide: a critical assessment of its solution behavior with reference to formation of micelle, and microemulsion with n-butanol and n-heptane. The Journal of Physical Chemistry B. [Link]

-

Wikipedia. (n.d.). Solvatochromism. Wikipedia. [Link]

-

Liu, J., & Lu, Y. (2019). Adsorption Promoted Aggregation-Induced Emission Showing Strong Dye Lateral Interactions. Langmuir. [Link]

-

ResearchGate. (2025). Synthesis of thyminyl stilbazoles and their photo-reactivity. ResearchGate. [Link]

-

Căproiu, M. T., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

-

Maleev, V. I., et al. (2022). The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview). PubMed Central. [Link]

-

Roy, B., et al. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scirp.org. [Link]

-

Cho, Y. S., et al. (2008). Synthesis of thyminyl stilbazoles and their photo-reactivity. RSC Publishing. [Link]

-

Novaki, L. P., & El Seoud, O. A. (2000). Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. Physical Chemistry Chemical Physics. [Link]

-

Santhakumari, S., et al. (2023). A novel stilbazolium derivative crystals of 4-[2-(4- dimethyl amino-phenyl)-vinyl]-1-methyl- pyridinium. RSC Publishing. [Link]

-

Ben Cheikh, R., et al. (2021). Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4. PubMed Central. [Link]

-

Zhang, Y., et al. (2024). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI. [Link]

-

Leitl, M. J., et al. (2023). The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. [Link]

-

Xiang, X., et al. (2022). Aggregation-induced emission enhancement and mechanofluorochromism based on dicyanovinyl derivatives decorated carbazole or triphenylamine units: Effects of electronic structures and spatial conformations. ResearchGate. [Link]

Sources

- 1. N-Octadecyl-4-stilbazole Bromide [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

The Allure of the Twisted Rainbow: A Technical Guide to the Photophysical Characteristics of Stilbazolium Dyes

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of molecular probes and functional materials, stilbazolium dyes have carved a significant niche, captivating researchers with their remarkable sensitivity to their environment and their potent optical properties. These iconic donor-π-acceptor chromophores, characterized by a stilbene-like backbone with a pyridinium acceptor, are not merely colorful compounds; they are sophisticated molecular tools with applications spanning from cellular imaging to nonlinear optics and advanced drug delivery systems. This in-depth guide, crafted for the discerning scientist, delves into the core photophysical principles governing stilbazolium dyes, providing both the theoretical underpinnings and the practical methodologies to harness their full potential.

The Architectural Blueprint: Understanding the Stilbazolium Core

At its heart, the photophysical behavior of a stilbazolium dye is dictated by its intramolecular charge transfer (ICT) character. The molecule is comprised of an electron-donating group (donor) and an electron-accepting pyridinium moiety (acceptor), connected by a conjugated π-electron bridge. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor. This charge redistribution is the genesis of their fascinating photophysics.

The nature of the donor and acceptor groups, as well as the length and rigidity of the π-bridge, are critical determinants of the dye's spectral properties. Stronger donors and acceptors lead to a more pronounced ICT, resulting in a red-shift of the absorption and emission spectra. The planarity of the molecule is also crucial; any steric hindrance that disrupts the conjugation will lead to a blue-shift and a decrease in the molar extinction coefficient.

A Symphony of Light: Key Photophysical Parameters

To effectively utilize stilbazolium dyes, a thorough understanding of their key photophysical parameters is essential. These parameters provide a quantitative measure of how the dyes interact with light and their environment.

Absorption and Emission Spectra

The absorption spectrum of a stilbazolium dye is typically characterized by a broad, intense band in the visible region of the electromagnetic spectrum, corresponding to the S₀ → S₁ electronic transition with significant ICT character.[1] The position of the absorption maximum (λmax) is highly sensitive to the molecular structure and the surrounding solvent polarity.[2]

The emission spectrum, resulting from the S₁ → S₀ transition, is also a broad band, typically red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift). The magnitude of the Stokes shift is influenced by the extent of geometric relaxation in the excited state and the polarity of the solvent.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For stilbazolium dyes, Φf can vary significantly depending on the molecular structure and the environment. In many cases, non-radiative decay pathways, such as internal conversion and intersystem crossing, can compete with fluorescence, leading to lower quantum yields. Encapsulation of stilbazolium dyes within macrocycles has been shown to enhance their emission quantum yield by restricting these non-radiative decay processes.[3]

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a given environment and is typically in the nanosecond range for stilbazolium dyes.

Solvatochromism: The Chameleon Effect

One of the most remarkable and useful properties of stilbazolium dyes is their pronounced solvatochromism, the change in their absorption or emission color with the polarity of the solvent.[4] This phenomenon arises from the differential solvation of the ground and excited states. The excited state of a stilbazolium dye is significantly more polar than the ground state due to the ICT. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum (positive solvatochromism). Conversely, the absorption spectrum often exhibits a blue-shift with increasing solvent polarity (negative solvatochromism).

This sensitivity to the local environment makes stilbazolium dyes excellent probes for characterizing the polarity of microenvironments, such as in polymers, micelles, and biological membranes.

A Practical Guide to Characterization: Experimental Protocols

A solid understanding of the theoretical principles must be complemented by robust experimental methodologies. This section provides detailed protocols for the key photophysical characterization of stilbazolium dyes.

Synthesis of Stilbazolium Dyes

The synthesis of stilbazolium dyes is typically achieved through a Knoevenagel condensation reaction between an activated methyl group on a pyridinium salt and an aromatic aldehyde.

Caption: General synthetic scheme for stilbazolium dyes.

Step-by-Step Protocol:

-

Dissolve the pyridinium salt and the aromatic aldehyde in a suitable solvent, such as ethanol.

-

Add a catalytic amount of a base, such as piperidine.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, which is often a brightly colored solid, can be isolated by filtration.

-

Purify the crude product by recrystallization from a suitable solvent.

Measurement of Photophysical Properties

Caption: Workflow for photophysical characterization.

Detailed Protocol for Quantum Yield Determination (Relative Method):

-

Select a Standard: Choose a well-characterized fluorescence standard with an emission range that overlaps with the stilbazolium dye under investigation. The quantum yield of the standard should be known and stable.

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorption and Emission Spectra:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

-

Calculate Quantum Yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Stilbazolium Dyes in Action: Applications in Research and Drug Development

The unique photophysical properties of stilbazolium dyes have led to their widespread use in various scientific disciplines, particularly in biological and pharmaceutical research.

Bio-imaging and Sensing

Their sensitivity to the local environment makes stilbazolium dyes excellent fluorescent probes for imaging and sensing applications. They have been successfully employed to:

-

Visualize Cellular Membranes: Their amphiphilic nature allows them to readily insert into lipid bilayers, enabling the visualization of cell membranes.

-

Report on Membrane Potential: Certain stilbazolium derivatives are voltage-sensitive, changing their fluorescence intensity or wavelength in response to changes in membrane potential.[5][6] This makes them valuable tools for studying neuronal activity and other electrophysiological events.[7][8] The mechanism is believed to be an electrochromic shift, where the electric field across the membrane interacts with the dye's dipole moment.[5]

-

Detect Specific Analytes: By functionalizing the stilbazolium core with specific recognition moieties, probes for various analytes, such as metal ions and reactive oxygen species, can be developed. A stilbazolium-based probe has been reported for the highly selective and sensitive detection of 2,4,6-trinitrophenol in water.[9]

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death.[10][11] Stilbazolium dyes, with their strong absorption in the visible region and the ability to be functionalized, are emerging as promising photosensitizers for PDT.[12][13] Upon photoexcitation, the dye can undergo intersystem crossing to a long-lived triplet state, which can then transfer its energy to molecular oxygen to generate singlet oxygen.[14]

Caption: Mechanism of singlet oxygen generation in PDT.

Bioconjugation for Targeted Drug Delivery

To enhance the specificity and efficacy of stilbazolium-based therapeutics and diagnostics, they can be conjugated to biomolecules such as antibodies, peptides, or nanoparticles. This allows for targeted delivery to specific cells or tissues. Common bioconjugation strategies involve the introduction of reactive functional groups onto the stilbazolium core that can react with complementary groups on the biomolecule.[15][16][17][18] For example, maleimide-functionalized stilbazolium dyes can be selectively conjugated to thiol groups on proteins.

Nonlinear Optical Materials

The large change in dipole moment upon excitation also endows stilbazolium dyes with significant nonlinear optical (NLO) properties.[9] They exhibit large second- and third-order hyperpolarizabilities, making them attractive candidates for applications in optical data storage, optical switching, and two-photon microscopy. The Z-scan technique is a common method used to measure the nonlinear refractive index and nonlinear absorption coefficient of these materials.[19][20][21][22]

Data at a Glance: Photophysical Properties of Selected Stilbazolium Dyes

The following table summarizes the key photophysical properties of some representative stilbazolium dyes to provide a comparative overview.

| Dye Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| trans-4'- (dimethylamino)-N-methyl- 4-stilbazolium iodide ([3]I) | Acetonitrile | 478 | - | - | [9] |

| trans-4'- (dimethylamino)-N-phenyl- 4-stilbazolium hexafluorophosphate ([9]PF₆) | Acetonitrile | 506 | - | - | [9] |

| trans-4'- (dimethylamino)-N-(2,4- dinitrophenyl)-4-stilbazolium hexafluorophosphate ([15]PF₆) | Acetonitrile | 524 | - | - | [9] |

| trans-4'- (dimethylamino)-N-(2-pyrimidyl)- 4-stilbazolium hexafluorophosphate ([23]PF₆) | Acetonitrile | 534 | - | - | [9] |

| DMAS-DP | HEPES Buffer | 475 | 615 | - | [9] |

| Rotaxane 1-Up | Toluene | 450 | 618 | 0.83 | [3] |

| Rotaxane 1-Down | Toluene | - | - | - | [3] |

| Unencapsulated Axle 2 | Toluene | 450 | 618 | 0.18 | [3] |

Note: This table provides a snapshot of available data. Photophysical properties are highly dependent on the specific molecular structure and experimental conditions.

Future Horizons

The field of stilbazolium dyes is continually evolving, with ongoing research focused on:

-

Red- and Near-Infrared (NIR) Emitting Dyes: Shifting the absorption and emission to longer wavelengths is crucial for in vivo imaging to minimize tissue autofluorescence and enhance penetration depth.

-

Two-Photon Absorbing Dyes: Designing dyes with large two-photon absorption cross-sections will enable deeper tissue imaging with higher resolution and reduced phototoxicity.

-

Smart Probes: Developing stilbazolium-based probes that respond to multiple stimuli or can be activated by specific enzymes will open up new avenues for sophisticated diagnostics and theranostics.

-

Improved Photostability: Enhancing the photostability of these dyes is critical for long-term imaging experiments.

References

-

Credi, A. et al. (2023). Selective enhancement of organic dye properties through encapsulation in rotaxane orientational isomers. Chemical Science, 14(15), 3985-3992. Available from: [Link]

-

Kumar, S. et al. (2017). A stilbazolium dye-based chromogenic and red-fluorescent probe for recognition of 2,4,6-trinitrophenol in water. New Journal of Chemistry, 41(21), 12592-12598. Available from: [Link]

-

Ozel, A. E. et al. (2023). Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers. RSC Advances, 13(24), 16343-16353. Available from: [Link]

-

Taylor & Francis. (n.d.). Voltage-sensitive dyes – Knowledge and References. Available from: [Link]

-

Zhu, H. et al. (2017). Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 33, 19-35. Available from: [Link]

-

Miller, E. W. et al. (2012). Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain. Proceedings of the National Academy of Sciences, 109(6), 2114-2119. Available from: [Link]

-

Yoon, I. et al. (2021). Singlet Oxygen in Photodynamic Therapy. Molecules, 26(23), 7244. Available from: [Link]

-

McGill University. (n.d.). Bioconjugation Techniques. Available from: [Link]

-

Sheik-Bahae, M. et al. (1990). Z-scan measurements of optical nonlinearities. IEEE Journal of Quantum Electronics, 26(4), 760-769. Available from: [Link]

-

Hubenova, Y. et al. (2022). Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. ChemElectroChem, 9(24), e202200918. Available from: [Link]

-

Potentiometric Probes. (n.d.). How VSDs Work. Available from: [Link]

-

Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Available from: [Link]

-

Philip, R. et al. (2001). Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. Pramana, 56(2-3), 357-367. Available from: [Link]

-

Kaur, M. & Singh, K. (2016). Studies on solvatochromic behavior of dyes using spectral techniques. Research on Chemical Intermediates, 42(10), 7017-7037. Available from: [Link]

-

University of Wisconsin-River Falls. (n.d.). An Investigation of Solvatochromic Behavior. Available from: [Link]

-

Hamblin, M. R. & Hasan, T. (2004). New photosensitizers for photodynamic therapy. Photochemical & Photobiological Sciences, 3(5), 436-450. Available from: [Link]

-

Wikipedia. (n.d.). Voltage-sensitive dye. Available from: [Link]

- Van Stryland, E. W. & Sheik-Bahae, M. (1998). Z-Scan Measurements of Optical Nonlinearities.

-

Wikipedia. (n.d.). Z-scan technique. Available from: [Link]

-

Sharma, A. et al. (2024). A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer. Nanoscale, 16(5), 2217-2244. Available from: [Link]

-

Hussain, Z. et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-14. Available from: [Link]

-

Joo, K.-I. & Xie, X. S. (2017). Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells. Journal of Visualized Experiments, (123), 55654. Available from: [Link]

-

Sreeja, V. S. et al. (2019). Nonlinear optical responses in organic dye by Z-scan method. AIP Conference Proceedings, 2162(1), 020089. Available from: [Link]

-

Catalán, J. (2015). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 3(4), 84-93. Available from: [Link]

-

Cohen, L. B. & Salzberg, B. M. (2009). Voltage-sensitive dye. Scholarpedia, 4(2), 7712. Available from: [Link]

-

Semantic Scholar. (n.d.). Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. Available from: [Link]

-

Mishra, A. et al. (2004). New push–pull type dendritic stilbazolium dyes: synthesis, photophysical and electrochemical investigation. Dyes and Pigments, 63(2), 191-202. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 6. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. How VSDs Work | Explore Voltage-Sensitive Dyes — Potentiometric Probes [potentiometricprobes.com]

- 9. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 10. scispace.com [scispace.com]

- 11. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. vectorlabs.com [vectorlabs.com]

- 16. mcgill.ca [mcgill.ca]

- 17. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Conjugation of Fab’ Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. api.creol.ucf.edu [api.creol.ucf.edu]

- 21. Z-scan technique - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

N-Octadecyl-4-stilbazole Bromide for Langmuir-Blodgett films

An In-Depth Technical Guide to N-Octadecyl-4-stilbazole Bromide for Langmuir-Blodgett Films

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise assembly of molecules into highly ordered, functional thin films is a cornerstone of nanotechnology and advanced materials science. The Langmuir-Blodgett (LB) technique offers unparalleled control over the creation of such films at the molecular level.[1] This guide focuses on N-Octadecyl-4-stilbazole Bromide, a quintessential amphiphilic molecule designed for the fabrication of non-centrosymmetric LB films with significant second-order nonlinear optical (NLO) properties. The molecule's design, featuring a hydrophobic octadecyl tail and a hydrophilic stilbazolium headgroup, makes it an ideal candidate for forming stable monolayers at the air-water interface.[2] This document provides a comprehensive overview of the synthesis, monolayer characteristics, LB deposition, and advanced characterization of N-Octadecyl-4-stilbazole Bromide films, intended to equip researchers with the foundational knowledge and practical protocols required for their work.

The Molecule: Design Rationale and Synthesis

The efficacy of N-Octadecyl-4-stilbazole Bromide as an LB film component stems directly from its amphiphilic architecture. The long, saturated C18 alkyl chain (octadecyl group) provides a robust hydrophobic tail, ensuring insolubility in water and promoting self-assembly.[3] The headgroup is a stilbazolium salt, a type of hemicyanine dye renowned for its large molecular hyperpolarizability, which is the source of its strong NLO activity.[4][5] The positive charge on the pyridinium nitrogen and the bromide counter-ion render the headgroup hydrophilic, enabling it to anchor at the air-water interface.

Plausible Synthesis Pathway

While specific literature on the synthesis of N-Octadecyl-4-stilbazole Bromide is not abundant, a reliable synthesis can be extrapolated from established methods for similar stilbazolium derivatives.[6] The process is typically a two-step reaction involving a Knoevenagel-type condensation followed by quaternization.

Step-by-Step Protocol:

-

Condensation: 4-methylpyridine is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base catalyst (e.g., piperidine) to form the stilbazole intermediate.

-

Quaternization: The stilbazole intermediate is then reacted with 1-bromooctadecane in a suitable solvent (e.g., acetonitrile or toluene) under reflux for several hours. The long alkyl bromide chain attaches to the nitrogen atom of the pyridine ring.[7]

-

Purification: The resulting N-Octadecyl-4-stilbazole Bromide product is then purified by recrystallization to yield the final, high-purity amphiphile.

Caption: Plausible two-step synthesis of N-Octadecyl-4-stilbazole Bromide.

Langmuir Monolayer at the Air-Water Interface

The formation of a high-quality Langmuir-Blodgett film begins with the creation of a stable, well-ordered monolayer (Langmuir film) at the air-water interface.[8] This process is studied using a Langmuir trough, and the film's properties are characterized by the pressure-area (π-A) isotherm.

Pressure-Area (π-A) Isotherm Analysis

The π-A isotherm is the definitive signature of a Langmuir monolayer's behavior. It plots the surface pressure (π), which is the reduction in the surface tension of water caused by the monolayer, against the area available to each molecule (A).[9] By compressing the monolayer with movable barriers, the molecules are forced through several distinct phases.

-

Gas (G) Phase: At large areas per molecule, the amphiphiles are far apart and behave like a two-dimensional gas.

-

Liquid-Expanded (LE) Phase: As the area is reduced, molecules begin to interact, forming a more ordered but still fluid phase. The alkyl tails are conformationally disordered.

-

Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more tightly packed arrangement. The alkyl tails become more aligned and extended.[10][11]

-

Solid (S) Phase: In this phase, the molecules are in their most compact, quasi-crystalline state. The isotherm is very steep, indicating low compressibility.

-

Collapse: Beyond a certain pressure, the monolayer can no longer withstand the compression and collapses into a 3D structure. This collapse pressure is a key indicator of monolayer stability.[12]

Caption: Correlation between π-A isotherm phases and molecular arrangement.

Representative Monolayer Data

The following table summarizes expected values for N-Octadecyl-4-stilbazole Bromide based on data from similar long-chain amphiphiles.[13]

| Parameter | Representative Value | Significance |

| Limiting Area per Molecule (A₀) | ~0.25 - 0.35 nm² | Extrapolated area per molecule in the solid phase. |

| Collapse Pressure (πc) | > 40 mN/m | Indicates the stability of the monolayer. |

| Compressibility Modulus (Cs⁻¹) | > 100 mN/m | Describes the stiffness of the film in a given phase. |

Langmuir-Blodgett Film Deposition Protocol

The transfer of the floating monolayer onto a solid substrate is the critical step in LB film fabrication.[14] The most common method for creating non-centrosymmetric films (required for SHG) is Y-type deposition.

Experimental Protocol:

-

Substrate Preparation: Use hydrophilic substrates (e.g., glass, quartz, or silicon) cleaned meticulously via piranha solution or UV-ozone treatment.

-

Monolayer Formation: Dissolve N-Octadecyl-4-stilbazole Bromide in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL).[3] Carefully spread the solution onto the ultrapure water subphase in the Langmuir trough. Allow the solvent to evaporate completely (~15-20 minutes).

-

Compression: Compress the monolayer slowly (e.g., 5-10 mm/min) until the target deposition pressure is reached. This pressure is typically in the solid phase (e.g., 30 mN/m) to ensure a well-packed film.

-

Y-Type Deposition:

-

Immerse the hydrophilic substrate vertically into the subphase before compressing the monolayer.

-

After reaching the target pressure, pull the substrate upwards slowly (e.g., 1-5 mm/min). The hydrophilic headgroups will attach to the substrate, depositing the first layer.

-

Lower the substrate back into the subphase. The hydrophobic tails of the floating monolayer will interact with the now-hydrophobic surface of the first layer, depositing the second layer in a tail-to-tail arrangement.

-

Repeat this up-and-down dipping cycle to build the desired number of bilayers. The surface pressure should be kept constant by the trough's feedback system.

-

Caption: Workflow for creating a non-centrosymmetric Y-type LB film.

Advanced Film Characterization

Once deposited, the LB films must be thoroughly characterized to validate their structure, uniformity, and functionality.

UV-Visible Spectroscopy: Confirming Transfer and Aggregation

UV-Vis spectroscopy is a straightforward method to confirm the successful and uniform deposition of the material. The absorbance should increase linearly with the number of layers deposited.[15] For stilbazolium and hemicyanine dyes, this technique is also crucial for identifying molecular aggregation.[4]

-

Monomer vs. Aggregate: In dilute solution, the dye exists as a monomer with a characteristic absorption peak (λ_max). In the tightly packed LB film, molecules can form J-aggregates (red-shifted, sharper peak) or H-aggregates (blue-shifted, broader peak).[16] The formation of H-aggregates is common in stilbazolium LB films and can influence the NLO properties.[17] The spectra can change depending on the concentration and packing of the molecules in the film.[18][19]

Atomic Force Microscopy (AFM): Visualizing Nanoscale Morphology

AFM is indispensable for directly imaging the surface of the LB film at the nanoscale.[20][21] It provides critical information about:

-

Film Uniformity: Assessing the presence of defects like pinholes, cracks, or domain boundaries.[22][23]

-

Surface Roughness: Quantifying the smoothness of the film, which is vital for optical applications.

-

Film Thickness: A scratch can be made in the film, and the height difference measured by AFM provides an accurate thickness for a single bilayer, which can be compared to theoretical molecular length.[24]

Second-Harmonic Generation (SHG): Probing Nonlinear Optical Activity

SHG is a powerful, non-destructive technique for probing the non-centrosymmetric order essential for second-order NLO effects. In this process, two photons of incident light at frequency ω interact with the material to generate one photon at twice the frequency, 2ω.[25]

-

Principle: SHG is only possible in materials that lack a center of inversion. A perfectly ordered Y-type LB film of N-Octadecyl-4-stilbazole Bromide is inherently non-centrosymmetric, making it SHG-active.

-

Measurement: The intensity of the SHG signal is proportional to the square of the second-order nonlinear susceptibility, χ⁽²⁾. By measuring the SHG intensity as a function of the number of layers, one can verify the constructive interference and coherent buildup of the NLO response. This confirms the quality and polar order of the film.[14]

Summary of Key Parameters

The following table provides a consolidated view of the critical parameters and expected characterization results for high-quality N-Octadecyl-4-stilbazole Bromide LB films.

| Property | Technique | Expected Result / Value | Rationale / Insight |

| Monolayer Stability | π-A Isotherm | Collapse Pressure > 40 mN/m | Ensures the film can be transferred without collapsing. |

| Molecular Packing | π-A Isotherm | Limiting Area ~0.3 nm² | Corresponds to the cross-section of a vertically oriented molecule. |

| Deposition Quality | UV-Vis Spectroscopy | Linear increase in absorbance with layer number | Confirms uniform, reproducible transfer per cycle. |

| Molecular Aggregation | UV-Vis Spectroscopy | Blue-shift in λ_max vs. solution | Indicates formation of H-aggregates typical of packed stilbazolium dyes. |

| Surface Morphology | AFM | Low RMS roughness (< 1 nm) | Smooth, uniform films are critical for device performance. |